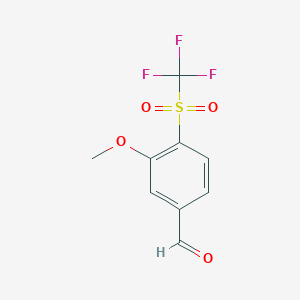![molecular formula C16H17N3 B12568996 1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine CAS No. 192563-97-6](/img/structure/B12568996.png)
1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine is an organic compound characterized by the presence of a biphenyl group attached to a diazenyl moiety, which is further connected to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine typically involves the diazotization of aniline derivatives followed by coupling with biphenyl compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the diazenyl linkage. For instance, the reaction may be carried out in the presence of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, which is then coupled with biphenyl under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazenyl group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine involves its interaction with molecular targets and pathways within biological systems. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
1-[(2-di-p-tolylbismuthanophenyl)diazenyl]pyrrolidine: A compound with a similar diazenyl-pyrrolidine structure but with a bismuth-containing biphenyl group.
N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Another diazenyl compound with a benzimidazole-thiazole moiety.
Uniqueness: 1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine is unique due to its specific biphenyl-diazenyl-pyrrolidine structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
192563-97-6 |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
(2-phenylphenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C16H17N3/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-18-19-12-6-7-13-19/h1-5,8-11H,6-7,12-13H2 |
Clé InChI |
JIOLBFLXMZBQCT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)N=NC2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



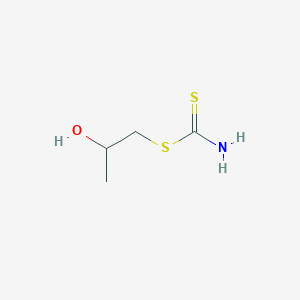
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)


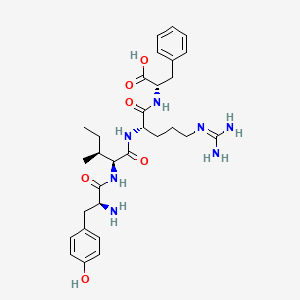
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
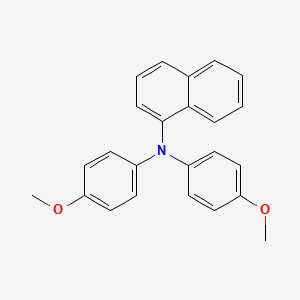
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
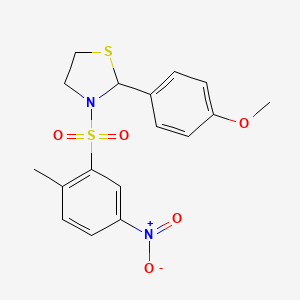
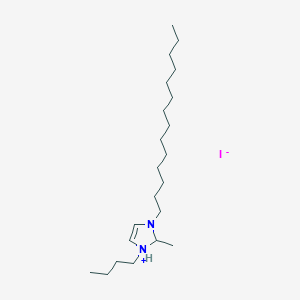
![7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12569000.png)
